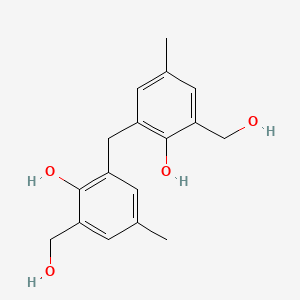
Benzenemethanol, 3,3'-methylenebis[2-hydroxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[4-methyl-6-(hydroxymethyl)phenol] is a phenolic compound with the molecular formula C₁₇H₂₀O₄ and a molecular weight of 288.338 g/mol . This compound is known for its antioxidant properties and is commonly used in various industrial applications to enhance the stability of materials such as rubber and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-methyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-methyl-6-(hydroxymethyl)phenol with formaldehyde under acidic or basic conditions . The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4-methyl-6-(hydroxymethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted phenolic derivatives .
Scientific Research Applications
2,2’-Methylenebis[4-methyl-6-(hydroxymethyl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to enhance the stability of polymers and prevent degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[4-methyl-6-(hydroxymethyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals and preventing oxidative damage . The compound can also chelate metal ions, further enhancing its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant commonly used in rubber and plastic industries.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in structure but with tert-butyl groups, providing enhanced stability.
Uniqueness
2,2’-Methylenebis[4-methyl-6-(hydroxymethyl)phenol] is unique due to its hydroxymethyl groups, which provide additional sites for chemical modification and enhance its antioxidant properties . This makes it particularly effective in applications where high oxidative stability is required .
Properties
IUPAC Name |
2-[[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]methyl]-6-(hydroxymethyl)-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-3-12(16(20)14(5-10)8-18)7-13-4-11(2)6-15(9-19)17(13)21/h3-6,18-21H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVXPASMKWYBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CO)O)CC2=C(C(=CC(=C2)C)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
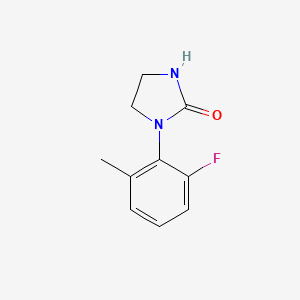
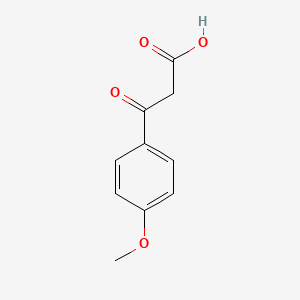

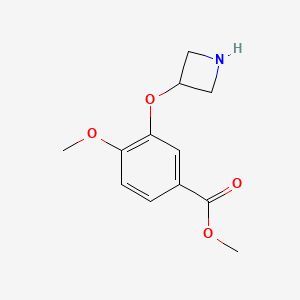

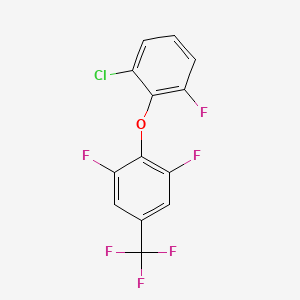
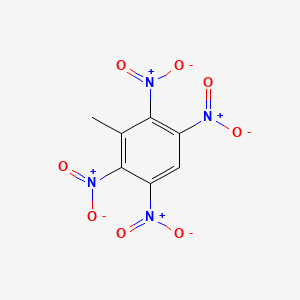
![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
amine](/img/structure/B12083430.png)
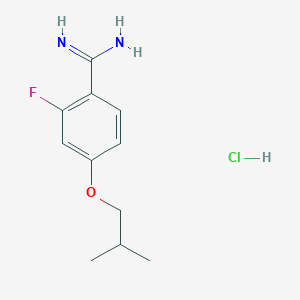
![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)
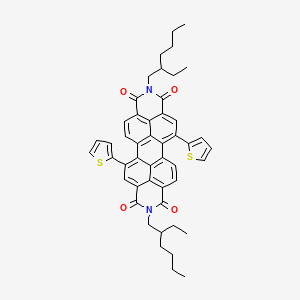
![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)
